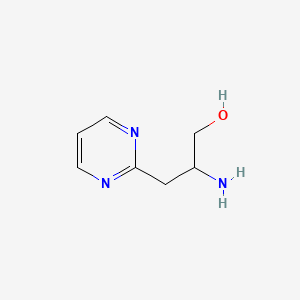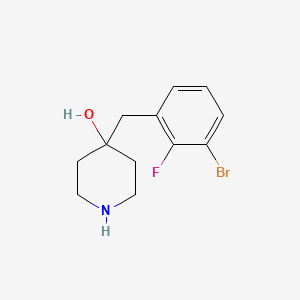
2-Chloro-1-(2-methyl-3-pyridinyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-methyl-3-pyridinyl)ethanone: is an organic compound with the molecular formula C8H8ClNO . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone typically begins with 2-methyl-3-pyridinecarboxaldehyde and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as ethers, amines, or thiols can be formed.
Oxidation Products: Ketones or carboxylic acids are typical products.
Reduction Products: Alcohols or amines are commonly formed.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine:
Drug Development: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone may act as an inhibitor of certain enzymes, affecting their activity and thereby influencing various biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
- 2-Chloro-1-(3-pyridinyl)ethanone
- 2-Chloro-1-(4-pyridinyl)ethanone
- 2-Chloro-1-(2-methyl-4-pyridinyl)ethanone
Uniqueness:
- Structural Differences: The position of the chlorine and methyl groups on the pyridine ring distinguishes 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone from its analogs.
- Reactivity: These structural differences can lead to variations in reactivity and biological activity, making each compound unique in its applications and effects.
Propriétés
| 594815-01-7 | |
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
2-chloro-1-(2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-6-7(8(11)5-9)3-2-4-10-6/h2-4H,5H2,1H3 |
Clé InChI |
PURREDYCXMIGJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


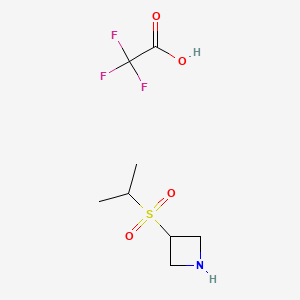
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid](/img/structure/B13572478.png)
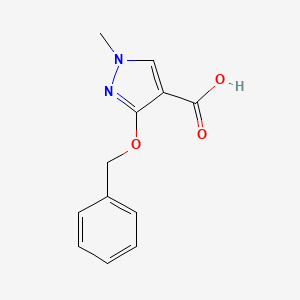
![Tert-butyl3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13572500.png)

![tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate](/img/structure/B13572507.png)
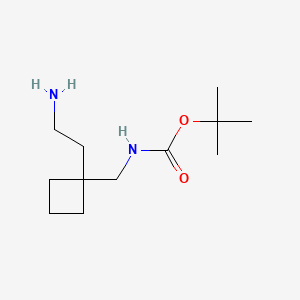

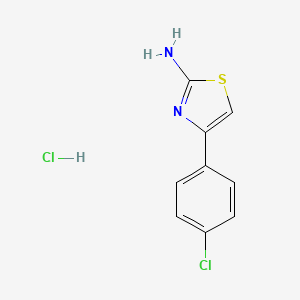
![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/no-structure.png)
